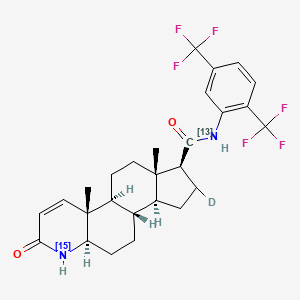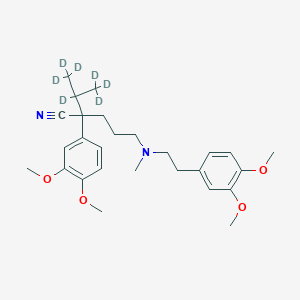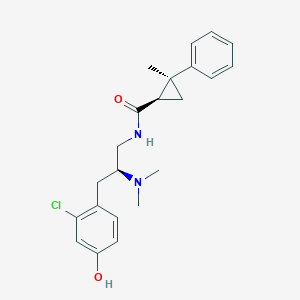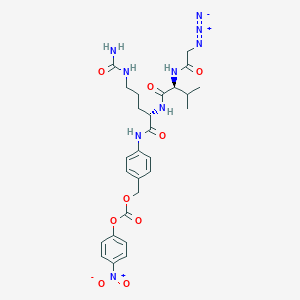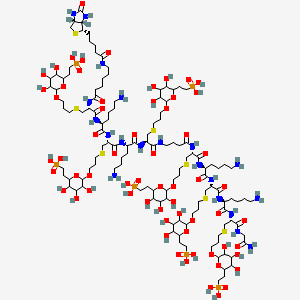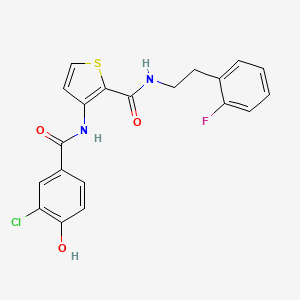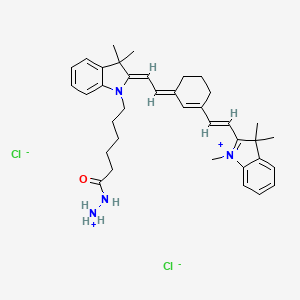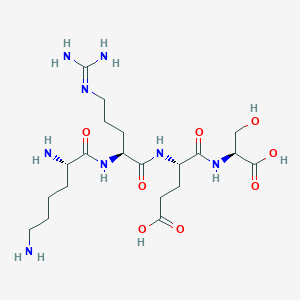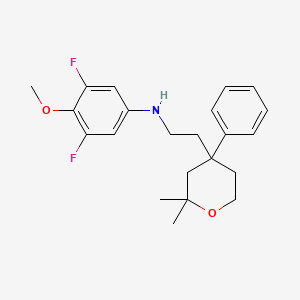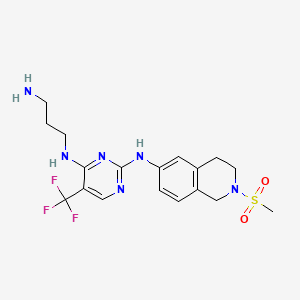
Flt3/chk1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3/chk1-IN-2 is a dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). This compound has shown significant potential in overcoming adaptive and acquired resistance in acute myeloid leukemia (AML) cells with FLT3 mutations .
Vorbereitungsmethoden
The synthesis of Flt3/chk1-IN-2 involves the preparation of 5-trifluoromethyl-2-aminopyrimidine derivatives. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of functional groups: Functional groups such as trifluoromethyl and amino groups are introduced to the pyrimidine core through various chemical reactions.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Analyse Chemischer Reaktionen
Flt3/chk1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Flt3/chk1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and CHK1 kinases.
Biology: Employed in research to understand the role of FLT3 and CHK1 in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating AML and overcoming resistance to FLT3 inhibitors.
Industry: Potentially used in the development of new drugs targeting FLT3 and CHK1 pathways
Wirkmechanismus
Flt3/chk1-IN-2 exerts its effects by inhibiting both FLT3 and CHK1 kinases. The inhibition of FLT3 disrupts the signaling pathways that promote the survival, proliferation, and differentiation of AML cells. Concurrently, the inhibition of CHK1 enhances the cytotoxic effects by preventing the repair of DNA damage in cancer cells. This dual inhibition leads to the downregulation of the c-Myc pathway and activation of the p53 pathway, ultimately resulting in increased cell death and reduced resistance to therapy .
Vergleich Mit ähnlichen Verbindungen
Flt3/chk1-IN-2 is unique in its dual inhibition of both FLT3 and CHK1, which sets it apart from other compounds that target only one of these kinases. Similar compounds include:
Midostaurin: A FLT3 inhibitor used in the treatment of AML.
Gilteritinib: Another FLT3 inhibitor with a broader spectrum of activity.
Quizartinib: A selective FLT3 inhibitor with potent activity against FLT3-ITD mutations
This compound’s ability to overcome both adaptive and acquired resistance makes it a promising candidate for further development and clinical application .
Eigenschaften
Molekularformel |
C18H23F3N6O2S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-N-(3-aminopropyl)-2-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H23F3N6O2S/c1-30(28,29)27-8-5-12-9-14(4-3-13(12)11-27)25-17-24-10-15(18(19,20)21)16(26-17)23-7-2-6-22/h3-4,9-10H,2,5-8,11,22H2,1H3,(H2,23,24,25,26) |
InChI-Schlüssel |
PROGKLMIRQVLRO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
